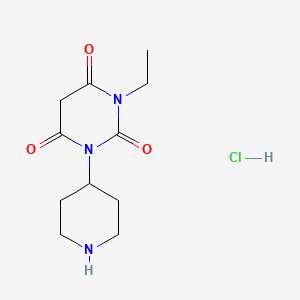

1-ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-3-piperidin-4-yl-1,3-diazinane-2,4,6-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3.ClH/c1-2-13-9(15)7-10(16)14(11(13)17)8-3-5-12-6-4-8;/h8,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWVXRSNGJMILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=O)N(C1=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride is a synthetic compound belonging to the pyrimidine class. Its structure features a pyrimidine ring with an ethyl group and a piperidine moiety, which contribute to its pharmacological properties. The presence of three carbonyl groups enhances its reactivity and potential biological activity, making it an interesting subject for medicinal chemistry research .

Chemical Structure

The chemical formula of this compound can be represented as follows:

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Its trione structure is associated with enhanced reactivity against microbial strains. A comparative analysis with similar compounds highlights its unique efficacy .

CNS Activity

The piperidine moiety contributes to central nervous system (CNS) activity. Studies have indicated that derivatives with piperidine substitutions often exhibit neuroprotective effects and potential therapeutic applications in treating neurological disorders .

Anticancer Properties

Recent studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The IC50 values obtained from these studies indicate a significant reduction in cell viability .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key comparisons:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Ethyl-3-(piperidin-4-yl)pyrimidine trione | Ethyl & Piperidine Substitution | Antimicrobial & CNS activity | Trione functionality enhances activity |

| 1,3-Dimethylpyrimidine-2,4,6-trione | Similar trione structure | Antimicrobial | Lacks piperidine substitution |

| 4-Piperidinylpyrimidinone | Contains piperidine | CNS activity | No trione functionality |

| Barbituric Acid Derivatives | Related cyclic structure | Sedative effects | Different nitrogen positioning |

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other related compounds.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound's biological activities:

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibits potent activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- CNS Activity Assessment : Animal models have been used to assess the neuroprotective effects of this compound. Results indicated a significant reduction in neuroinflammation and improved cognitive function in treated subjects .

- Anticancer Evaluations : A series of experiments on various cancer cell lines revealed that this compound effectively inhibits proliferation and induces apoptosis. The observed IC50 values suggest strong anticancer potential .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₅N₃O₃·HCl

- Molecular Weight : 263.15 g/mol

- CAS Number : 2098025-35-3

The compound contains three carbonyl groups (trione), contributing to its reactivity and interaction with various biological targets. The presence of the piperidine group enhances its pharmacological properties, making it a candidate for further research in drug development.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that 1-ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride may possess antimicrobial properties. This makes it a potential candidate for developing new antibiotics or antifungal agents.

- CNS Activity : Due to the piperidine moiety, the compound may interact with central nervous system (CNS) targets. This could lead to applications in treating neurological disorders or as a sedative.

- Anticancer Potential : The compound's structural similarities to known anticancer agents suggest it may have potential in cancer therapy. Further studies are needed to evaluate its efficacy against various cancer cell lines.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Toxicological assessments will also be necessary to evaluate safety and potential side effects before clinical applications can be considered.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Pyrimidinetrione derivatives vary primarily in their N1 and N3 substituents, which critically influence their biological activity and physicochemical properties.

Key Observations :

- Hydrophobic vs. The target compound’s piperidinyl group introduces a basic nitrogen, which, combined with the hydrochloride salt, may improve solubility compared to non-polar analogs .

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl in compound 26) may enhance binding to hydrophobic pockets in target proteins, while aliphatic substituents (e.g., cyclohexyl in compound 23) offer conformational flexibility .

Physicochemical Properties

Data from analogs highlight trends in melting points, purity, and spectroscopic characteristics:

Key Observations :

- Purity : Most analogs exhibit >95% purity, critical for reproducible bioactivity .

- Spectroscopic Data : Aromatic protons (δ ~7.15 ppm) and methoxy groups (δ ~3.77 ppm) are consistent across derivatives . The target compound’s piperidinyl group would likely show distinct peaks for piperidine protons (δ ~1.5–3.0 ppm) .

Key Observations :

- Potency Trends : Smaller substituents (e.g., cyclohexyl in compound 23) correlate with higher potency (EC50: 0.71 μM) compared to bulkier groups (e.g., 4-methoxyphenethyl in compound 30, EC50: 3.39 μM) .

Vorbereitungsmethoden

General Synthetic Route

The preparation of 1-ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6-trione hydrochloride typically follows a three-step approach:

Step 1: Preparation of 4,6-disubstituted 1,3,5-triazine derivatives

Cyanuric chloride is reacted with amines in a one-pot reaction under controlled temperature (0°C to room temperature) in acetone-water or methanol with sodium bicarbonate as an HCl scavenger. This affords chloro-substituted s-triazine intermediates with good yields (typically above 80%).Step 2: Conversion to 2-hydrazino-4,6-disubstituted s-triazine derivatives

The chloro derivatives are treated with hydrazine hydrate (80%) in acetonitrile, often assisted by sonication for 1 hour, to yield hydrazine-substituted s-triazine intermediates with excellent yields and purities above 90%.Step 3: Condensation with 1,3-dimethyl-5-acetylpyrimidine-2,4,6-trione

The hydrazino s-triazine derivatives are reacted with 1,3-dimethyl-5-acetylpyrimidine-2,4,6-trione (or related pyrimidine derivatives) in ethanol with a few drops of glacial acetic acid under reflux for 2–3 hours. The product precipitates upon solvent reduction, is filtered, dried, and recrystallized to afford the target pyrimidinetrione hydrazone derivatives in excellent yields (typically 80–90%).

Specific Preparation of 1-Ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6-trione Hydrochloride

The target compound can be synthesized by adapting the above general method with piperidine as the amine substituent and ethyl groups incorporated in the pyrimidine ring. The key synthetic steps are:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Cyanuric chloride + piperidine (1 equiv.) in acetone-water, NaHCO3 (1 equiv.), 0°C to RT, 12 h | Formation of 4,6-disubstituted s-triazine intermediate | >80% yield, high purity |

| 2 | Hydrazine hydrate (80%) in acetonitrile, sonication 1 h | Conversion to 2-hydrazino-4,6-disubstituted s-triazine derivative | >90% yield, >90% purity |

| 3 | 1-Ethyl-5-acetylpyrimidine-2,4,6-trione + hydrazino s-triazine derivative in EtOH, glacial acetic acid, reflux 2–3 h | Condensation to form hydrazone pyrimidinetrione derivative | 85–90% yield, recrystallized product |

This method leverages the nucleophilic substitution of cyanuric chloride, hydrazine substitution, and final condensation with a substituted pyrimidinetrione to introduce the ethyl and piperidinyl groups precisely.

Reaction Conditions and Optimization

- Solvent: Ethanol is preferred for the condensation step due to good solubility and ease of product precipitation. Acetonitrile is used for hydrazine substitution to enhance reaction rate.

- Temperature: Initial amine substitution is performed at low temperature (0°C) to control reactivity; hydrazine substitution and condensation are performed at room temperature or reflux.

- Acid Catalyst: Glacial acetic acid (2–3 drops) catalyzes the condensation reaction.

- Purification: Products are isolated by filtration after solvent removal and recrystallized from ethyl acetate or ethanol for high purity.

Characterization Data Supporting the Preparation

The synthesized compounds are characterized by:

| Technique | Observations for Target Compound |

|---|---|

| Melting Point | Typically 220–230°C for piperidinyl-substituted pyrimidinetriones |

| IR Spectroscopy | NH stretch ~3200–3300 cm⁻¹, C=O stretches at 1650–1700 cm⁻¹, C=N and C=C bands at ~1580–1600 cm⁻¹ |

| 1H NMR (CDCl₃) | Multiplets at 1.5–3.7 ppm corresponding to piperidinyl CH₂ groups, singlets for methyl and ethyl protons, NH proton singlet near 14 ppm |

| 13C NMR | Signals for aliphatic carbons (10–45 ppm), carbonyl carbons at ~160–170 ppm, and aromatic/heterocyclic carbons at ~90–150 ppm |

| Mass Spectrometry (HRMS) | Molecular ion peaks consistent with expected molecular weight of hydrochloride salt |

Research Findings and Notes

- The target compound exists predominantly in the enhydrazine tautomeric form rather than the hydrazone form, stabilized by intramolecular hydrogen bonding, which influences its spectral properties and stability.

- The choice of piperidine as the amine substituent is motivated by its known pharmacological properties, and the ethyl substitution on the pyrimidine ring modulates biological activity.

- The synthetic approach is robust, scalable, and yields products with high purity suitable for further pharmacological evaluation.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyanuric chloride | Piperidine, NaHCO3 | 0°C to RT, 12 h, acetone-water | 4,6-disubstituted s-triazine | >80 | One-pot amine substitution |

| 2 | Chloro s-triazine | Hydrazine hydrate (80%) | RT, 1 h, acetonitrile, sonication | 2-hydrazino s-triazine | >90 | High purity, no further purification needed |

| 3 | 1-Ethyl-5-acetylpyrimidine-2,4,6-trione + hydrazino s-triazine | Glacial acetic acid, EtOH | Reflux 2–3 h | 1-Ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6-trione hydrochloride | 85–90 | Precipitation and recrystallization |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride?

- Methodology : Utilize ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) in deuterated solvents (e.g., CDCl₃) to confirm molecular structure, including substituent integration and coupling constants. For example, reports δ 7.15 (m, 4H) and δ 164.4 ppm (carbonyl) for a related pyrimidine-trione derivative. Mass spectrometry (MS) and elemental analysis (>95% purity) are critical for verifying molecular weight and composition .

Q. What synthetic routes are effective for pyrimidine-trione derivatives with piperidine substituents?

- Methodology : A one-step condensation reaction using p-toluenesulfonic acid as a catalyst can yield pyrimidine-trione scaffolds. For instance, describes reacting 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea under reflux conditions. Optimize reaction time (e.g., 6–12 hours) and stoichiometry (1:1:1 molar ratio) to maximize yield .

Q. What safety protocols are essential when handling hydrochloride salts of piperidine-containing compounds?

- Methodology : Follow GHS guidelines for unclassified but potentially hazardous substances. Use fume hoods to avoid inhalation (), wear nitrile gloves, and rinse skin/eyes immediately upon contact. Store in airtight containers at 2–8°C, and consult SDS sheets for emergency procedures (e.g., 0.1 M HCl for accidental ingestion) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in EC₅₀ values for pyrimidine-triones in protein aggregation assays?

- Methodology : Control variables such as buffer pH (e.g., ammonium acetate at pH 6.5 in ), temperature (25°C vs. 37°C), and compound purity (>95% by HPLC, as in ). Validate results using orthogonal assays (e.g., Thioflavin T fluorescence vs. SDS-PAGE) and statistical analysis (triplicate repeats, ANOVA) .

Q. What computational strategies predict the drug-like properties of pyrimidine-trione derivatives?

- Methodology : Employ Lipinski’s Rule of Five and tools like SwissADME to assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. highlights computational validation of oral bioavailability using molecular dynamics simulations and pharmacokinetic parameters (e.g., Caco-2 permeability) .

Q. How can reaction yields be optimized for pyrimidine-trione syntheses?

- Methodology : Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvents (polar aprotic vs. dichloromethane). reports a 52.7% yield for a related compound by heating at 50°C for 2.33 hours in aqueous HCl. Purify via recrystallization or column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What factors contribute to NMR spectral inconsistencies in pyrimidine-triones?

- Methodology : Investigate tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR. Impurities (e.g., residual solvents) can be ruled out via elemental analysis (: C, H, N within 0.2% of theoretical values) or 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.